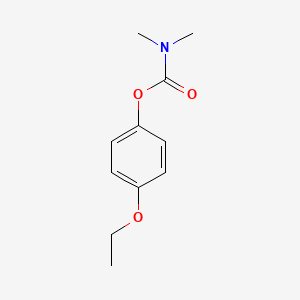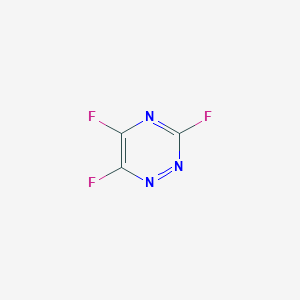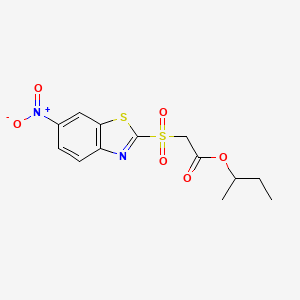
3-Pentanone, 1-(nitrosopentylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 1-(nitrosopentylamino)- is an organic compound that belongs to the class of nitrosoamines Nitrosoamines are characterized by the presence of a nitroso group (-NO) attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-(nitrosopentylamino)- typically involves the reaction of 3-pentanone with nitrosating agents. One common method is the reaction of 3-pentanone with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction proceeds as follows:
3-Pentanone+NaNO2+HCl→3-Pentanone, 1-(nitrosopentylamino)-+NaCl+H2O
Industrial Production Methods
Industrial production of 3-Pentanone, 1-(nitrosopentylamino)- may involve large-scale nitrosation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanone, 1-(nitrosopentylamino)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
3-Pentanone, 1-(nitrosopentylamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 1-(nitrosopentylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including modulation of enzyme activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentanone: A simple ketone with similar structural features but lacking the nitroso group.
1-Nitrosopentylamine: A nitrosoamine with a similar nitroso group but different alkyl chain structure.
Uniqueness
3-Pentanone, 1-(nitrosopentylamino)- is unique due to the presence of both a ketone and a nitroso group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Propiedades
Número CAS |
79448-22-9 |
|---|---|
Fórmula molecular |
C10H20N2O2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
N-(3-oxopentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-6-8-12(11-14)9-7-10(13)4-2/h3-9H2,1-2H3 |
Clave InChI |
PFUMJUUIAODPQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCC(=O)CC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







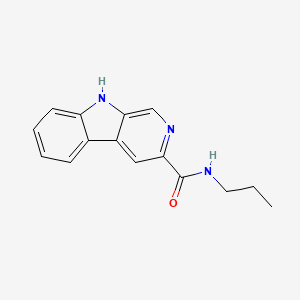
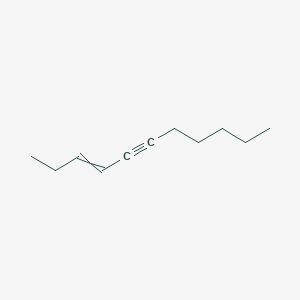
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)

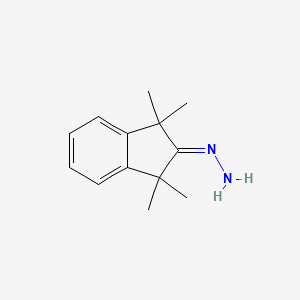
methylene]-](/img/structure/B14439254.png)
